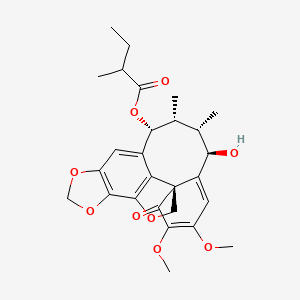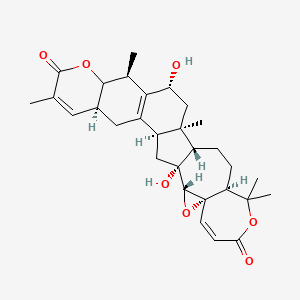![molecular formula C9H14N4 B13065105 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine](/img/structure/B13065105.png)
1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine is a compound that features a unique bicyclic structure combined with a triazole ring. This combination of structural motifs imparts interesting chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-{bicyclo[221]heptan-2-yl}-1H-1,2,3-triazol-4-amine typically involves a multi-step process One common synthetic route starts with the preparation of the bicyclo[221]heptane core, which can be achieved through a Diels-Alder reactionIndustrial production methods may involve optimization of these steps to ensure high yield and purity under scalable conditions .
Analyse Des Réactions Chimiques
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often facilitated by the presence of a leaving group.
Common Reagents and Conditions: Typical reagents include azides, alkynes, and copper catalysts for the click reaction. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Applications De Recherche Scientifique
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine exerts its effects is often related to its ability to bind to specific molecular targets. The triazole ring can form strong interactions with metal ions and other electron-deficient species, while the bicyclic structure provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine can be compared to other compounds with similar structures:
1-{Bicyclo[2.2.1]heptan-1-yl}ethan-1-one: This compound features a similar bicyclic core but lacks the triazole ring, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-:
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-:
Propriétés
Formule moléculaire |
C9H14N4 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)triazol-4-amine |
InChI |
InChI=1S/C9H14N4/c10-9-5-13(12-11-9)8-4-6-1-2-7(8)3-6/h5-8H,1-4,10H2 |
Clé InChI |
QQWDVJHZQZAUDP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2N3C=C(N=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Bromobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13065069.png)





![N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide](/img/structure/B13065109.png)
